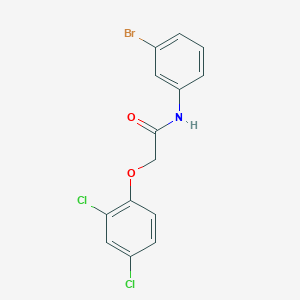![molecular formula C34H24Cl2N4O4 B11556347 N,N'-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B11556347.png)
N,N'-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide is a complex organic compound characterized by its aromatic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-aminobenzoyl chloride with benzene-1,4-dicarboxylic acid in the presence of a base, such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-chloro-4-nitrophenyl)benzene-1,4-dicarboxamide
- N,N’-bis(2-chloro-4-aminophenyl)benzene-1,4-dicarboxamide
- N,N’-bis(2-chloro-4-hydroxyphenyl)benzene-1,4-dicarboxamide
Uniqueness
N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and phenylcarbonyl groups allows for versatile modifications and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C34H24Cl2N4O4 |
|---|---|
Molecular Weight |
623.5 g/mol |
IUPAC Name |
1-N,4-N-bis(4-benzamido-2-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H24Cl2N4O4/c35-27-19-25(37-31(41)21-7-3-1-4-8-21)15-17-29(27)39-33(43)23-11-13-24(14-12-23)34(44)40-30-18-16-26(20-28(30)36)38-32(42)22-9-5-2-6-10-22/h1-20H,(H,37,41)(H,38,42)(H,39,43)(H,40,44) |
InChI Key |
DDCPIGOLIOPZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11556272.png)
![1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide](/img/structure/B11556274.png)
![6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556286.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11556293.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B11556300.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11556303.png)
![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B11556311.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11556314.png)
![4-{3-[(4-Fluoro-3-nitrophenyl)sulfonyl]propyl}morpholine](/img/structure/B11556315.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11556323.png)
![5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B11556325.png)
![N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide](/img/structure/B11556331.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11556332.png)
